molecular formula C6H11F2NO B8088983 (5R)-3,3-difluoro-5-methoxypiperidine

(5R)-3,3-difluoro-5-methoxypiperidine

Cat. No.: B8088983
M. Wt: 151.15 g/mol
InChI Key: GBMPLKRVYDSSQO-RXMQYKEDSA-N
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Description

(5R)-3,3-difluoro-5-methoxypiperidine is a synthetic organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3,3-difluoro-5-methoxypiperidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable piperidine derivative

    Fluorination: The introduction of fluorine atoms is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Deprotection and Purification: After the fluorination step, the protecting groups are removed, and the compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. This approach allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R)-3,3-difluoro-5-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(5R)-3,3-difluoro-5-methoxypiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique fluorine content makes it useful in the development of fluorinated polymers and materials with enhanced chemical resistance.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5R)-3,3-difluoro-5-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design. The methoxy group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-difluoro-5-methoxypiperidine: Lacks the stereochemistry of the (5R) isomer.

    3,3-difluoro-5-hydroxypiperidine: Contains a hydroxyl group instead of a methoxy group.

    3,3-difluoro-5-methylpiperidine: Contains a methyl group instead of a methoxy group.

Uniqueness

(5R)-3,3-difluoro-5-methoxypiperidine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methoxy group provides a distinct combination of electronic and steric effects, making it a versatile compound in various applications.

Properties

IUPAC Name

(5R)-3,3-difluoro-5-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c1-10-5-2-6(7,8)4-9-3-5/h5,9H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMPLKRVYDSSQO-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CNC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC(CNC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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